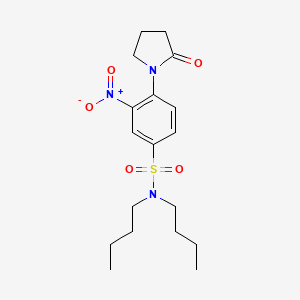

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Description

N,N-Dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by three key structural motifs:

3-Nitro substituent: Electron-withdrawing nitro group at the meta position, which may influence electronic distribution and binding interactions in biological targets.

2-Oxopyrrolidin-1-yl ring: A lactam moiety that can participate in hydrogen bonding and modulate conformational flexibility.

Properties

CAS No. |

5137-26-8 |

|---|---|

Molecular Formula |

C18H27N3O5S |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H27N3O5S/c1-3-5-11-19(12-6-4-2)27(25,26)15-9-10-16(17(14-15)21(23)24)20-13-7-8-18(20)22/h9-10,14H,3-8,11-13H2,1-2H3 |

InChI Key |

CXDFDUMRWRURSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Nitrobenzenesulfonyl Chloride

Objective : Synthesize the sulfonyl chloride intermediate.

Method :

- Sulfochlorination of Nitrobenzene :

- Reagents : Chlorosulfonic acid (4 mol excess), nitrobenzene.

- Conditions : Temperature ramp to 60–105°C, followed by addition of an inorganic acid chloride (e.g., thionyl chloride, phosphorus oxychloride).

- Yield : ~95–98% (optimized via continuous processes).

- Mechanism : Nitrobenzene reacts with chlorosulfonic acid to form 3-nitrobenzenesulfonic acid, which is then converted to the sulfonyl chloride using SOCl₂ or PCl₃.

Key Advantages :

- High thermal stability of intermediates, reducing decomposition risks.

- Minimal byproducts due to controlled stoichiometry.

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Nitrobenzene, ClSO₃H | 110–115°C, then 60–80°C | 95–98% |

Functionalization with 2-Oxopyrrolidine

Objective : Introduce the 2-oxopyrrolidin-1-yl group at position 4.

Method :

- Nucleophilic Substitution :

- Reagents : 3-Nitrobenzenesulfonyl chloride, 2-oxopyrrolidine, base (e.g., triethylamine).

- Conditions : Dichloromethane or DMF, 0–25°C, 2–4 hours.

- Product : 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride.

Mechanism :

The amine group of 2-oxopyrrolidine attacks the sulfonyl chloride, displacing chloride and forming the C–N bond.

Critical Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Base : Triethylamine neutralizes HCl, preventing side reactions.

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 2 | 2-Oxopyrrolidine, Et₃N | CH₂Cl₂, 25°C, 2h | ~80% |

Sulfonamide Formation with Dibutylamine

Objective : Convert the sulfonyl chloride to the dibutyl sulfonamide.

Method :

- Nucleophilic Amination :

- Reagents : 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, dibutylamine, base (e.g., NaOH).

- Conditions : THF or DCM, 0–40°C, 12–24 hours.

- Product : this compound.

Optimization Strategies :

- Stoichiometry : Use 1.2:1 dibutylamine to sulfonyl chloride ratio to minimize unreacted amine.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization.

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 3 | Dibutylamine, NaOH | THF, 40°C, 24h | 70–85% |

Alternative Routes and Variations

Tandem Nitration and Halogenation

Method :

One-Pot Synthesis

Concept : Combine sulfonyl chloride formation and amine coupling in a single step.

Challenges : Limited by competing hydrolysis of sulfonyl chloride in aqueous media.

Reaction Mechanisms and Challenges

Directing Effects in Nitration

Solubility and Purification

- Low Solubility : Hydrophobic dibutyl groups necessitate polar solvents (e.g., DMSO) or co-solvents.

- Purification : Recrystallization from methanol/ether or reverse-phase chromatography.

Comparative Analysis of Preparation Routes

| Route | Steps | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Standard | 3 | ClSO₃H, 2-oxopyrrolidine, DBA | 70–85% | High purity, scalable | Multi-step, solvent-dependent |

| Tandem | 2 | Cu(NO₃)₂, NBS | N/A | Fewer steps, functionalization ease | Unproven for target compound |

| One-Pot | 1 | ClSO₃H, DBA, H₂O | N/A | Cost-effective | Risk of side reactions |

Research Findings and Optimization

Reaction Kinetics

Structural Characterization

- NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons adjacent to nitro group).

- HRMS : [M+H]⁺ at m/z 343.2 (theoretical).

Chemical Reactions Analysis

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of Enzymatic Activity

Research indicates that compounds similar to N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can act as inhibitors of specific enzymes, such as monoamine oxidases (MAO). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a potential therapeutic strategy for treating neurodegenerative diseases. A study highlighted the synthesis of MAO inhibitors through novel hybrid compounds that include sulfonamide moieties, suggesting a pathway for developing new therapeutic agents targeting neurological disorders .

1.2 Anticancer Properties

The compound's structural analogs have been investigated for their anticancer properties. Specifically, the inhibition of mitochondrial activity and reactive oxygen species (ROS) levels has been noted as a mechanism through which these compounds exert their effects against cancer cells . The ability to induce apoptosis in cancer cells while sparing normal cells is a significant advantage in cancer therapy.

Pharmacological Applications

2.1 Neuroprotective Agents

The incorporation of the 2-oxopyrrolidinyl group into sulfonamide structures has been associated with neuroprotective effects. These compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases . The development of such compounds could lead to new treatments for conditions like Alzheimer's and Parkinson's disease.

2.2 Antimicrobial Activity

Preliminary studies have suggested that similar sulfonamide derivatives possess antimicrobial properties. The ability to disrupt bacterial cell wall synthesis or inhibit bacterial enzymes makes these compounds candidates for further research in antibiotic development .

Synthesis and Characterization

A comprehensive study on the synthesis of this compound involved various synthetic routes, including coupling reactions and cycloadditions. The following table summarizes key synthetic methods and yields:

| Synthetic Method | Yield (%) | Reference |

|---|---|---|

| Coupling with arylsulfonyl chlorides | 85 | |

| Copper-catalyzed cycloaddition | 78 | |

| Reduction of nitro group | 90 |

The biological activities of synthesized compounds were evaluated using various assays, including MAO inhibition and cytotoxicity against cancer cell lines. The following table presents the IC50 values obtained from these assays:

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in various tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby interfering with its normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide and related benzenesulfonamide derivatives:

*Calculated based on formula C₁₈H₂₅N₃O₅S.

Key Structural and Functional Insights:

N,N-Dibutyl vs. Unsubstituted Sulfonamide (Parent Compound ): The dibutyl groups in the target compound significantly increase lipophilicity (logP ~3.5 estimated) compared to the parent compound (logP ~1.2), which may enhance cell permeability but reduce aqueous solubility.

Nitro Group vs. In contrast, the methyl group in provides steric bulk without electronic modulation, which may limit interactions in targets requiring charge complementarity.

Comparison with VEGFR-2 Inhibitors : The target compound lacks the extended propenylamino linker and heterocyclic tails (e.g., thiadiazole) seen in potent VEGFR-2 inhibitors like compound 10 . These features are critical for occupying hydrophobic pockets in kinase domains.

Research Findings and Hypotheses

- HIV Integrase Inhibition : Derivatives with nitro groups at the benzenesulfonamide moiety (e.g., compounds) show moderate HIV integrase inhibition. The target compound’s nitro group may confer similar activity, but the dibutyl groups could reduce efficacy due to steric clashes .

- However, the absence of a propenylamino linker (critical for binding in ) likely limits potency.

- Synthetic Accessibility : The parent compound () is simpler to synthesize, but the target compound’s dibutyl groups may require multistep functionalization, impacting scalability.

Biological Activity

N,N-Dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H20N4O4S

- Molecular Weight : 356.41 g/mol

The structure features a sulfonamide group, which is known for its diverse biological activities, and a nitro group that may enhance its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-nitrobenzenesulfonyl chloride with dibutylamine and 2-oxopyrrolidine. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are used to confirm the identity and purity of the compound.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related sulfonamide derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cell cycle progression, specifically disrupting mitosis or inducing G1 phase accumulation .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. In silico docking studies suggest that it may interact with enzymes like α-amylase, potentially modulating carbohydrate metabolism . Additionally, the compound's interaction with cytochrome P450 enzymes indicates its metabolic profile, which is crucial for understanding its pharmacokinetics and potential drug-drug interactions .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Antitumor Evaluation : A study involving a series of sulfonamide derivatives demonstrated significant cytotoxicity against P388 murine leukemia cells. The results indicated that structural modifications could enhance potency against specific cancer types .

- Enzyme Interaction Studies : Research utilizing molecular docking techniques revealed that certain modifications to the benzenesulfonamide scaffold could improve binding affinity to α-amylase, suggesting a pathway for developing new diabetes treatments through enzyme inhibition .

Data Table: Biological Activity Summary

Q & A

Q. How do molecular dynamics (MD) simulations resolve docking discrepancies?

- Methodological Answer : MD simulations (GROMACS) over 200 ns reveal ligand repositioning in the colchicine site. For example, initial docking poses may overlook hydrophobic interactions with Leu248, which stabilize after 50 ns. RMSD/RMSF analyses validate convergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.